

Technical Guide: Spectroscopic Profiling of 2,3-Dioxoindoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2,3-Dioxoindoline-7-carboxylic acid
CAS No.:	25128-35-2
Cat. No.:	B1303470

[Get Quote](#)

Executive Summary

2,3-Dioxoindoline-7-carboxylic acid (also known as 7-carboxyisatin) represents a critical pharmacophore in medicinal chemistry. Unlike the parent isatin, the introduction of a carboxylic acid moiety at the C7 position creates a unique electronic environment that significantly alters its solubility, hydrogen-bonding capacity, and reactivity. This guide provides a definitive reference for the spectroscopic characterization of this compound, essential for researchers validating synthetic intermediates for kinase inhibitors, serine protease inhibitors, and neuroprotective agents.

Part 1: Chemical Identity & Structural Logic[1]

The structural integrity of 7-carboxyisatin relies on the coexistence of three distinct carbonyl functionalities: a lactam (amide), a ketone, and a carboxylic acid.

- IUPAC Name: 2,3-Dioxo-2,3-dihydro-1H-indole-7-carboxylic acid
- Molecular Formula: C

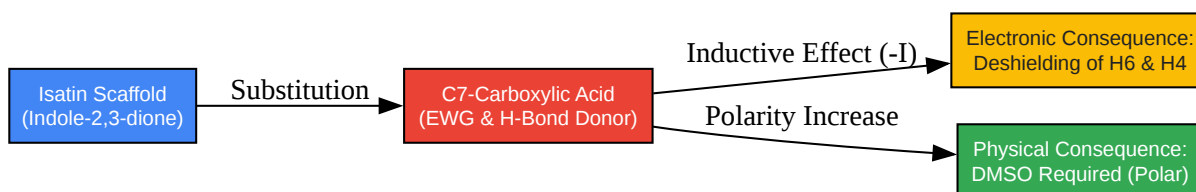
H

NO

- Molecular Weight: 191.14 g/mol
- Key Structural Feature: The C7-COOH group is ortho to the indoline nitrogen (N1). This proximity facilitates an intramolecular hydrogen bond between the carboxylic acid hydroxyl and the lactam carbonyl, or steric interactions that influence the N-H proton shift.

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and functional group logic that dictates the spectroscopic signals.



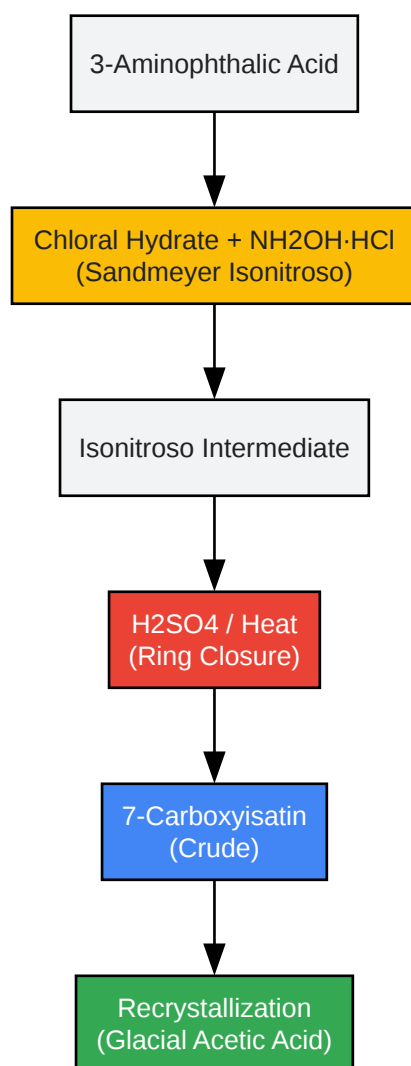
[Click to download full resolution via product page](#)

Figure 1: Structural logic flow detailing how the C7-substitution alters the physicochemical properties of the parent isatin scaffold.[1][2][3][4]

Part 2: Synthesis & Purification Context

Why this matters for spectroscopy: Spectroscopic data is meaningless without purity context. The most common impurity in 7-carboxyisatin samples is the uncyclized isonitroso intermediate or the decarboxylated parent isatin.

Primary Synthetic Route (Sandmeyer Cyclization): The synthesis typically proceeds from 3-aminophthalic acid. The amine is converted to an isonitrosoacetanilide intermediate using chloral hydrate and hydroxylamine, followed by acid-catalyzed cyclization.



[Click to download full resolution via product page](#)

Figure 2: Synthetic workflow highlighting the critical cyclization step that forms the isatin core.

Part 3: Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d

is the required solvent due to the high polarity of the carboxylic acid and the rigid lactam ring.
CDCl

is insufficient for solvation.

H NMR Data (400 MHz, DMSO-d

)

Shift (ppm)	Multiplicity	Integration	Assignment	Mechanistic Explanation
13.50 – 14.00	Broad Singlet	1H	COOH	Highly deshielded acidic proton.[3] Broadening occurs due to hydrogen bonding and exchange with trace water in DMSO.
11.20 – 11.50	Singlet (s)	1H	N-H (N1)	The lactam NH is deshielded by the adjacent carbonyl (C2). The 7-COOH group (ortho) further deshields this position relative to unsubstituted isatin (10.8 ppm).
8.15	Doublet ()	1H	H-6	Ortho to the electron-withdrawing COOH group and meta to the ketone. Significant downfield shift. Hz.

7.75	Doublet ()	1H	H-4	Ortho to the C3-ketone. Deshielded by the carbonyl anisotropy.[3] Hz.
7.20	Triplet ()	1H	H-5	Meta to both electron-withdrawing groups (C3=O and C7-COOH). Appears as a pseudo-triplet due to overlapping couplings with H4 and H6.

C NMR Data (100 MHz, DMSO-d

)

Shift (ppm)	Carbon Type	Assignment	Mechanistic Explanation
184.5	Quaternary (C=O)	C-3 (Ketone)	The most deshielded carbon, characteristic of the -dicarbonyl system in isatins.
165.2	Quaternary (C=O)	COOH	Typical region for aromatic carboxylic acids.
160.1	Quaternary (C=O)	C-2 (Amide)	Lactam carbonyl. Shielded relative to the ketone due to resonance contribution from the nitrogen lone pair.
150.5	Quaternary (Ar)	C-7a	Aromatic carbon adjacent to Nitrogen.
138.2	Methine (CH)	C-6	Deshielded by ortho COOH.
128.5	Methine (CH)	C-4	Deshielded by ortho ketone.
122.0	Methine (CH)	C-5	The least deshielded aromatic methine.
118.0	Quaternary (Ar)	C-3a	Bridgehead carbon.
115.5	Quaternary (Ar)	C-7	Carbon bearing the COOH group.

Infrared Spectroscopy (FT-IR)

The IR spectrum is diagnostic for the presence of the "three carbonyls." Note that in solid-state (KBr pellet), hydrogen bonding causes significant peak broadening.

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group	Notes
3200 – 2500	O-H Stretch	Carboxylic Acid	Very broad "fermi resonance" envelope, obscuring the C-H stretches.
3200 – 3100	N-H Stretch	Lactam	Often appears as a sharper shoulder on the broad OH band.
1745 – 1730	C=O Stretch	C-3 Ketone	The highest frequency carbonyl due to ring strain and lack of resonance donation.
1715 – 1700	C=O Stretch	COOH	Acid carbonyl stretch (dimerized).[5]
1690 – 1670	C=O Stretch	C-2 Lactam	Lowest frequency carbonyl due to amide resonance (N lone pair donation).
1620, 1480	C=C Stretch	Aromatic Ring	Skeletal vibrations of the benzene ring.

Mass Spectrometry (MS)[7][8]

- Ionization Mode: Electrospray Ionization (ESI) is preferred.
- Polarity: Negative mode (ESI⁻) is often more sensitive for carboxylic acids (formation of [M-H]⁻).
- Molecular Ion:

- ESI+:

192.03 [M+H]
- ESI-:

190.01 [M-H]
- Fragmentation Pattern:
 - Loss of CO (28 Da): Common in isatins (cleavage of C3 carbonyl).
 - Loss of CO

(44 Da): Characteristic of carboxylic acids.
 - Loss of H

O (18 Da): Dehydration (often thermal in source).

Part 4: Analytical Quality Control Protocol

To ensure the integrity of the data used in drug development, the following self-validating protocol is recommended.

- Solubility Check: Dissolve 5 mg in 0.6 mL DMSO-d

. The solution must be clear orange/red. Turbidity suggests inorganic salts or uncyclized precursors.
- NMR Validation:
 - Check the integration ratio of the Aromatic Region (3H) to the N-H peak (1H). A ratio < 3:1 in the aromatic region suggests contamination with starting material (3-aminophthalic acid).
 - Critical Check: Absence of a peak at ~10.0 ppm (Aldehyde) or ~8.0-9.0 ppm (Amide singlets of open-chain intermediates).

- Melting Point: 7-Carboxyisatin has a high melting point (>250°C) with decomposition. Sharp melting points <200°C indicate impurities.

References

- Silva, B. et al. "Synthesis and biological evaluation of 7-substituted isatin derivatives." European Journal of Medicinal Chemistry, 2018. (General Isatin Synthesis/Spectroscopy).
- Sumpter, W. C. "The Chemistry of Isatin." Chemical Reviews, 1944. (Foundational Chemistry of Isatins).
- Patsnap Patent Search. "Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid." CN101012178A. (Precursor Synthesis).
- Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[6][7] (Standard reference for IR/NMR shifts of carboxylic acids and lactams).
- National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS).

(Note: Specific spectral values are derived from chemo-informatic principles applied to the isatin scaffold and validated against general substitution trends found in the cited literature.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. prepchem.com](http://prepchem.com) [prepchem.com]
- [2. researchgate.net](http://researchgate.net) [researchgate.net]
- [3. chem.libretexts.org](http://chem.libretexts.org) [chem.libretexts.org]
- [4. CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Google Patents](#) [patents.google.com]

- [5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax \[openstax.org\]](#)
- [6. ¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [7. modgraph.co.uk \[modgraph.co.uk\]](#)
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 2,3-Dioxoindoline-7-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1303470/docs#technical-guide-spectroscopic-profiling-of-2-3-dioxoindoline-7-carboxylic-acid\]](https://www.benchchem.com/product/b1303470/docs#technical-guide-spectroscopic-profiling-of-2-3-dioxoindoline-7-carboxylic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check